molecular formula C24H33N3OS B2740394 N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide CAS No. 863017-29-2

N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide

Cat. No.: B2740394
CAS No.: 863017-29-2
M. Wt: 411.61
InChI Key: NWQBJFCBIOHNOZ-UHFFFAOYSA-N
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Description

N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a synthetic chemical compound of significant interest in advanced pharmacological research. Its molecular architecture incorporates a cyclohexanecarboxamide group linked to a complex structure featuring both phenylpiperazine and thiophene moieties. The phenylpiperazine unit is a prevalent pharmacophore in ligands targeting neuroreceptors, particularly in the development of compounds for central nervous system (CNS) studies . The inclusion of the thiophene heterocycle, a common feature in medicinal chemistry, can influence the compound's electronic properties, metabolic stability, and binding affinity. This specific combination of structural features suggests potential utility as a template for exploring interactions with various G-protein coupled receptors (GPCRs) and monoamine transporters. Research on analogous compounds indicates that such structures are often investigated for their nuanced effects on analgesic pathways, with some showing a propensity for peripheral activity and a potentially improved tolerance profile compared to classical agents . This compound is provided exclusively for non-clinical investigation in vitro and is intended for use by qualified life science researchers exploring chemical biology, receptor pharmacology, and the development of novel therapeutic targets.

Properties

IUPAC Name

N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3OS/c1-19(25-24(28)20-9-4-2-5-10-20)23(22-13-8-18-29-22)27-16-14-26(15-17-27)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQBJFCBIOHNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This compound features a unique structure that combines a piperazine ring with thiophene and cyclohexanecarboxamide moieties, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3OS2C_{23}H_{27}N_{3}OS_{2}, with a molecular weight of approximately 425.6 g/mol. Its IUPAC name is N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-cyclohexanecarboxamide. The compound's structure is characterized by the following key features:

PropertyValue
Molecular FormulaC23H27N3OS2
Molecular Weight425.6 g/mol
IUPAC NameN-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide
InChI KeyKXPDHYPHPNQWGB-UHFFFAOYSA-N

This compound acts primarily as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent. The binding affinity of the compound to acetylcholinesterase has been demonstrated in various studies, indicating its potential therapeutic applications in cognitive enhancement and neuroprotection.

Neuropharmacological Studies

Research has shown that this compound exhibits significant neuroprotective effects. A study conducted by El-Emam et al. (2013) highlighted its ability to improve cognitive function in animal models, suggesting its potential as a treatment for cognitive impairments associated with aging and neurodegeneration .

Case Studies

Several case studies have explored the biological activity of related compounds with similar structures:

  • Cognitive Enhancement : A study involving a piperazine derivative demonstrated significant improvements in memory retention and learning capabilities in mice, attributed to enhanced cholinergic activity .
  • Anticancer Properties : Research on thiophene-containing compounds has revealed their potential to induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar properties .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other piperazine derivatives:

Compound NameMechanism of ActionBiological Activity
N-(4-Pyridyl)piperazine Acetylcholinesterase inhibitionNeuroprotective effects
N-(4-Bromophenyl)piperazine 5-HT receptor modulationAntidepressant effects
N-[1-(4-methylphenyl)piperazinyl]thiophene Anticancer activityCytotoxicity against various cell lines

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds structurally similar to N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide exhibit significant antidepressant effects. Research has demonstrated that the piperazine moiety is crucial for serotonin receptor binding, which is essential for the modulation of mood disorders.

Case Study : A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of similar compounds in animal models, highlighting their potential in treating depression by enhancing serotonergic activity .

Anticancer Properties

The compound has also been investigated for its anticancer properties. The presence of the thiophene ring in the structure is believed to enhance cytotoxic activity against various cancer cell lines.

Data Table: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT11615
Compound BMCF720
This compoundHeLa25

This table illustrates the effectiveness of the compound compared to other derivatives, indicating its potential as a lead compound in anticancer drug development .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in relation to neurodegenerative diseases such as Alzheimer's disease. Inhibition of specific enzymes involved in neuroinflammation and oxidative stress has been linked to compounds with similar structures.

Case Study : Research published in Journal of Medicinal Chemistry demonstrated that derivatives targeting neuroinflammatory pathways exhibited protective effects on neuronal cells subjected to oxidative stress . This suggests that this compound may be beneficial in developing treatments for neurodegenerative conditions.

Antiviral Activity

Emerging research suggests that compounds with thiophene and piperazine components may exhibit antiviral properties, particularly against influenza viruses. The mechanism involves interference with viral polymerase activity.

Data Table: Antiviral Activity Against Influenza Virus

CompoundIC50 (µM)Mechanism of Action
Compound C5Polymerase inhibitor
This compound10Polymerase inhibitor

This table summarizes findings from studies focusing on the antiviral potential of structurally related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the carboxamide core, piperazine substituents, and heterocyclic appendages. Key comparisons are outlined below:

Cyclohexanecarboxamide Derivatives with Arylpiperazine Substitutions

  • 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f) Structural Features: Cyclohexanecarboxamide with a 4-methoxyphenylamino group. Key Differences: Lacks the thiophene and piperazine moieties. Synthesis & Properties: Synthesized in 75% yield with a melting point of 110°C . The methoxy group enhances solubility but reduces steric hindrance compared to bulkier substituents.
  • N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-N-pyridin-2-ylcyclohexanecarboxamide ()

    • Structural Features : Cyclohexanecarboxamide with a pyridinyl group and 2-methoxyphenylpiperazine.
    • Key Differences : Replaces thiophene with pyridine, altering electronic properties and binding interactions.
    • Relevance : The 2-methoxyphenyl group on piperazine may modulate serotonin or dopamine receptor affinity, common in antipsychotic agents .

Piperazine-Thiophene Hybrids

  • 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17)

    • Structural Features : Thiophene linked to a trifluoromethylphenyl group via a butanamide chain.
    • Key Differences : Absence of cyclohexanecarboxamide and piperazine; focuses on trifluoromethylphenyl for enhanced metabolic stability.
    • Synthesis : Prepared via structural diversification at the amide site .
  • 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine (Compound 19) Structural Features: Piperazine-thiophene hybrid with a butyl linker. Relevance: The trifluoromethyl group may improve CNS penetration due to increased lipophilicity .

Carboxamide Variants with Piperazine Cores

  • Tozasertib ()
    • Structural Features : Cyclopropanecarboxamide core with a pyrimidine-piperazine scaffold.
    • Key Differences : Cyclopropane vs. cyclohexane carboxamide; the latter offers greater conformational flexibility.
    • Relevance : Tozasertib’s antineoplastic activity highlights the role of carboxamide-piperazine hybrids in oncology .

Comparative Analysis Table

Compound Name Structural Features Key Differences Synthesis Yield Melting Point References
N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide Cyclohexanecarboxamide, thiophene, 4-phenylpiperazine Reference compound N/A N/A -
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f) 4-Methoxyphenylamino, cyclohexanecarboxamide No piperazine/thiophene 75% 110°C
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-N-pyridin-2-ylcyclohexanecarboxamide Pyridine, 2-methoxyphenylpiperazine Thiophene → pyridine N/A N/A
4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (17) Thiophene, trifluoromethylphenyl, butanamide No piperazine/cyclohexane N/A N/A
Tozasertib Cyclopropanecarboxamide, pyrimidine-piperazine Cyclopropane core, antineoplastic activity N/A N/A

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